Silane compounds are typically synthesized from silicon-containing precursors. Triethyl(phenylmethoxy)-silane can be classified as an organosilicon compound, particularly a trialkoxysilane. Its structure includes a silicon atom bonded to three ethyl groups and one phenylmethoxy group, making it a versatile reagent in organic synthesis and materials science.
The synthesis of triethyl(phenylmethoxy)-silane generally involves the reaction between phenylmethanol and triethylchlorosilane. The following outlines the typical synthetic route:
The molecular structure of silane, triethyl(phenylmethoxy)- can be described as follows:
The molecular structure can be represented using the following SMILES notation: C(C(C)C)OCC1=CC=CC=C1
. This notation indicates the connectivity of atoms within the molecule.
Silane, triethyl(phenylmethoxy)- participates in various chemical reactions:
The mechanism of action for silane, triethyl(phenylmethoxy)- primarily revolves around its reactivity due to the silicon atom's electrophilic nature:
Triethyl(phenylmethoxy)-silane is stable under dry conditions but can hydrolyze when exposed to moisture or humid environments.
Silane, triethyl(phenylmethoxy)- has several notable applications across different fields:
The foundation of organosilicon chemistry traces back to 1863, when Charles Friedel and James Crafts synthesized the first organochlorosilane compound through the reaction of tetrachlorosilane with diethylzinc. This pioneering work laid the groundwork for subsequent advancements in the field [1]. Frederic Stanley Kipping’s extensive research in the early 20th century further systematized the study of organosilicon compounds. Kipping developed reliable synthetic routes using Grignard reagents to produce alkylsilanes and arylsilanes and coined the term "silicone" (originally erroneously likened to ketones) to describe silicon-based polymers [1]. His methodologies enabled the preparation of silicone oligomers and polymers, setting the stage for industrial applications.
A transformative milestone occurred in 1945, when Eugene Rochow described the Müller-Rochow process (direct process). This industrial method involves reacting methyl chloride with a silicon-copper alloy to produce dimethyldichlorosilane—a precursor to most modern silicones. The reaction is summarized as:2 Methyl Chloride + Silicon → DimethyldichlorosilaneApproximately one million tons of organosilicon compounds are now produced annually via this route [1]. The process also generates co-products like trimethylsilyl chloride and methyltrichlorosilane, which serve as critical reagents for synthesizing functionalized silanes, including alkoxysilanes such as triethyl(phenylmethoxy)silane.
Table 1: Key Historical Milestones in Organosilicon Chemistry
Year | Scientist | Contribution |
---|---|---|
1863 | Charles Friedel | First synthesis of tetraethylsilane via ZnEt₂/SiCl₄ reaction |
Early 1900s | Frederic Stanley Kipping | Developed Grignard-based synthesis of alkyl/arylsilanes; coined "silicone" term |
1945 | Eugene Rochow | Invented the direct process for industrial-scale silane production |
Alkoxysilanes constitute a structurally diverse subclass of organosilicon compounds characterized by Si–O–C linkages. They are systematically classified based on the number of hydrolyzable alkoxy groups attached to the silicon atom:
The reactivity of these compounds is governed primarily by hydrolysis kinetics, which follows pseudo-first-order kinetics in water-rich environments. The hydrolysis reaction is represented generically as:≡Si–O–R + H₂O → ≡Si–OH + R–OHThe rate constant (k) for this reaction depends on electronic effects of organic substituents, solvent polarity, catalyst type, and steric hindrance [3]. For instance, ethoxy-substituted silanes (e.g., triethyl(phenylmethoxy)silane) hydrolyze slower than methoxy analogues due to reduced electrophilicity at silicon and the bulkier leaving group (ethanol vs. methanol). This delayed hydrolysis is advantageous in applications requiring controlled curing, such as adhesion promoters or surface modifiers [7].
Alkoxysilanes serve as:
Table 2: Reactivity Comparison of Alkoxysilanes
Alkoxysilane Type | Hydrolysis Rate | Steric Demand | Primary Applications |
---|---|---|---|
Methoxy derivatives | High | Low | Fast-curing sealants, rigid coatings |
Ethoxy derivatives | Moderate | Moderate | Adhesion promoters, controlled release |
Bulky alkoxy (e.g., phenylmethoxy) | Low | High | Protecting groups, pharmaceutical intermediates |
Triethyl(phenylmethoxy)silane (C₁₁H₁₈OSi, CAS RN: 518978) is a mono-alkoxysilane with the molecular structure Triethylsilyl–O–CH₂–C₆H₅. Its synthesis typically involves the reaction of triethylsilyl chloride with 2-phenylethanol under basic conditions, which yields the target compound via nucleophilic substitution [2]. The phenylmethoxy (benzyloxy) group enhances steric shielding around silicon, while the triethylsilyl moiety provides electronic stabilization. This combination results in exceptional resistance to premature hydrolysis and nucleophilic attack—properties critical for specialized applications.
Protecting Group Chemistry
In organic synthesis, triethyl(phenylmethoxy)silane functions as a robust alcohol-protecting agent. Its steric bulk prevents undesired side reactions during multistep syntheses of complex molecules, such as nucleoside analogues and pharmaceuticals. Deprotection occurs under mild fluoride-mediated conditions (e.g., tetrabutylammonium fluoride, TBAF), which cleaves the Si–O bond via nucleophilic attack at silicon, regenerating the alcohol and forming a stable fluoro-silicate byproduct [1] [6]. This selectivity is leveraged in synthesizing 1,3-oxathiolane nucleosides like lamivudine, where hydroxyl groups require temporary protection during glycosylation [5].
Catalytic and Reductive Applications
Beyond protection, triethyl(phenylmethoxy)silane participates in catalytic transformations:
Material Science Applications
As a surface modifier, triethyl(phenylmethoxy)silane imparts hydrophobicity to inorganic substrates like glass or silica nanoparticles. Its mono-alkoxy structure ensures controlled hydrolysis, forming self-assembled monolayers (SAMs) with dense hydrophobic phenyl groups oriented outward [7]. This application is critical in manufacturing chromatography stationary phases, where surface energy dictates separation efficiency, and in designing water-repellent coatings for electronic components.
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